Lupiwighteone

Übersicht

Beschreibung

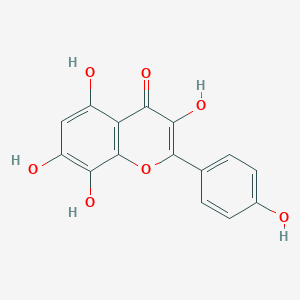

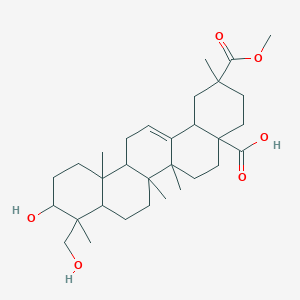

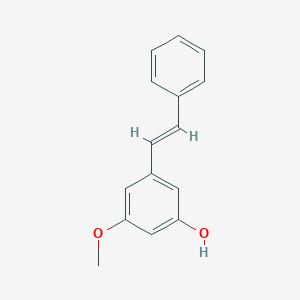

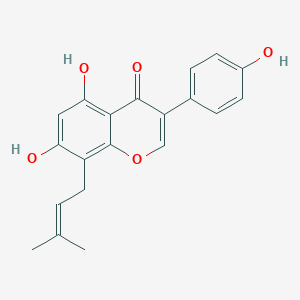

Lupiwighteone is an isoflavone compound found in various wild-growing plants, including the roots of yellow lupin (Lupinus luteus). It is known for its antioxidant, antimicrobial, and anticancer properties . The chemical structure of this compound includes a prenyl group at the C-8 position of the isoflavone skeleton, which contributes to its unique biological activities .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Lupiwighteon kann durch Prenylierung von Genistein, einem Isoflavon, unter Verwendung von Prenyltransferase-Enzymen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Dimethylallyldiphosphat als Prenyl-Donor . Die Reaktionsbedingungen umfassen die Aufrechterhaltung eines geeigneten pH-Werts und einer geeigneten Temperatur, um die Enzymaktivität zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Lupiwighteon umfasst die Extraktion aus pflanzlichen Quellen, insbesondere aus den Wurzeln der Gelben Lupine. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von der Reinigung mittels chromatographischer Verfahren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lupiwighteon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Lupiwighteon kann oxidiert werden, um Chinone und andere oxidative Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Lupiwighteon in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung von Ethern und Estern führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Lupiwighteon, wie Ether, Ester und Chinone .

Wissenschaftliche Forschungsanwendungen

Lupiwighteon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht für seine Rolle in pflanzlichen Abwehrmechanismen und Interaktionen mit mikrobiellen Pathogenen.

Industrie: Potentieller Einsatz bei der Entwicklung natürlicher Pestizide und antimikrobieller Wirkstoffe.

5. Wirkmechanismus

Lupiwighteon entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:

Krebshemmende Aktivität: Induziert Apoptose in Krebszellen durch Hemmung des PI3K/Akt/mTOR-Signalwegs.

Antimikrobielle Aktivität: Stört mikrobielle Zellmembranen und hemmt essentielle Enzyme, was zum Zelltod von Mikroorganismen führt.

Wirkmechanismus

Lupiwighteone exerts its effects through various molecular targets and pathways:

Anticancer Activity: Induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.

Vergleich Mit ähnlichen Verbindungen

Lupiwighteon ist aufgrund seiner Prenylgruppe an der C-8-Position einzigartig, die seine biologischen Aktivitäten verstärkt. Ähnliche Verbindungen sind:

Wighteon: Ein weiteres prenyliertes Isoflavon mit ähnlichen antimikrobiellen Eigenschaften.

Genistein: Ein nicht-prenyliertes Isoflavon mit antioxidativen und krebshemmenden Eigenschaften.

Derron: Ein prenyliertes Isoflavon mit ähnlichen krebshemmenden Eigenschaften.

Lupiwighteon zeichnet sich durch seine potente krebshemmende und antimikrobielle Aktivität aus, was es zu einer wertvollen Verbindung für die weitere Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCCASGFIOIXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132953 | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104691-86-3 | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104691-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupiwighteone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5W46B3BUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lupiwighteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lupiwighteone and where is it found?

A1: this compound is a prenylated isoflavone, a type of naturally occurring compound found in various plant species. It has been identified in plants like Glycyrrhiza glabra (licorice), various Lupinus species (lupins), and Lotus pedunculatus. [, ]

Q2: What are the reported biological activities of this compound?

A2: this compound has demonstrated potential in various biological assays. Studies indicate it possesses antioxidant and antimicrobial properties. [] Importantly, research suggests it may have antitumor activity, specifically demonstrating cytotoxic effects against human prostate carcinoma cells (DU-145). []

Q3: How does this compound exert its antitumor effects?

A3: Research suggests that this compound targets multiple pathways in DU-145 prostate cancer cells. It appears to induce cell cycle arrest and apoptosis, which is programmed cell death. [] This is supported by evidence of mitochondrial membrane potential loss and increased intracellular reactive oxygen species (ROS) levels upon this compound treatment. []

Q4: Are there any molecular targets of this compound identified in antitumor studies?

A4: Yes, this compound treatment in DU-145 cells has been linked to altered protein expression. It appears to upregulate pro-apoptotic proteins like Bax, cytochrome c, caspase-3, and PARP-1. [] Concurrently, it downregulates anti-apoptotic protein Bcl-2 and proteins involved in cell survival and growth, such as procaspase-9 and p-Akt. [] These findings point towards a mechanism involving the intrinsic apoptotic pathway.

Q5: Does this compound impact angiogenesis?

A5: Preliminary evidence suggests that this compound might possess antiangiogenic properties. In vitro studies using human umbilical vein endothelial cells (HUVECs) show that this compound inhibits their growth. [] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, implying this compound's potential to suppress tumor development through multiple mechanisms.

Q6: What is the chemical structure of this compound?

A6: this compound is a prenylated isoflavone, meaning it has an isoflavone core structure with an additional prenyl group attached. Its chemical name is 5,7,4'-trihydroxy-8-(3,3-dimethylallyl)isoflavone. []

Q7: What are some of the methods used to synthesize this compound?

A7: this compound has been chemically synthesized using various methods. One approach involves a palladium-catalyzed coupling reaction to introduce the prenyl group to the isoflavone core, followed by catalytic hydrogenation and dehydration steps. [, ] Another method utilizes a para-Claisen–Cope rearrangement as a key step in the synthesis. [, ]

Q8: What other compounds are often found alongside this compound in plant extracts?

A8: this compound is frequently found alongside other isoflavones and flavonoids in plants. These include compounds like wighteone, luteone, genistein, formononetin, and various others, depending on the specific plant species. [, , ] Additionally, triterpenoids, steroids, and other classes of natural products may also be present.

Q9: Are there any analytical techniques used to identify and quantify this compound?

A9: Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize and confirm the structure of this compound. [, ] High-performance liquid chromatography (HPLC) coupled with UV detection or MS is a standard technique for quantification, particularly in complex mixtures like plant extracts. [, ]

Q10: Has this compound been tested in any animal models of disease?

A10: While specific studies on this compound's effects in animal models are limited in the provided literature, one study using a mouse model of ischemic stroke showed that a traditional Chinese medicine formulation containing this compound reduced cerebral infarction volume. [] This suggests potential neuroprotective effects, but further research is needed to confirm this and explore its mechanism of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.